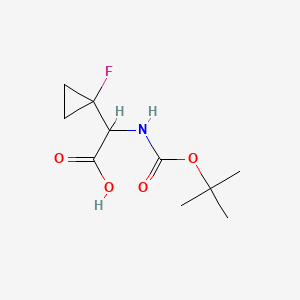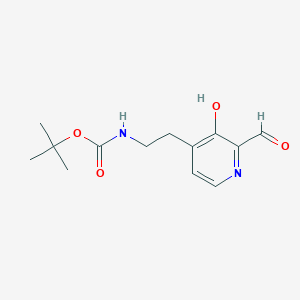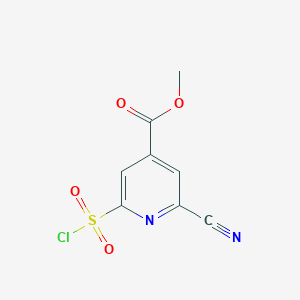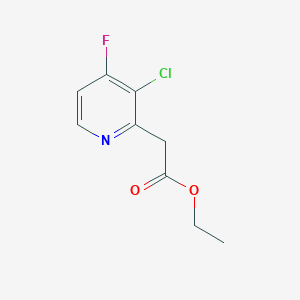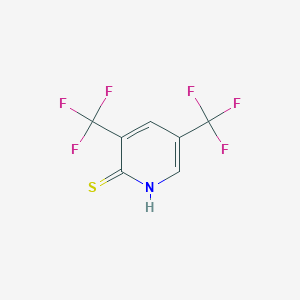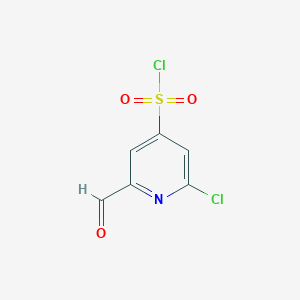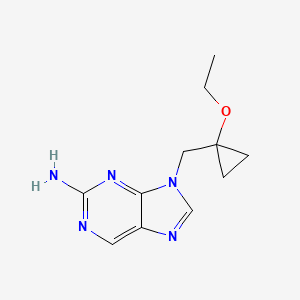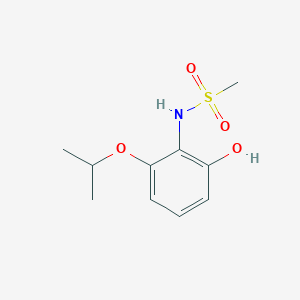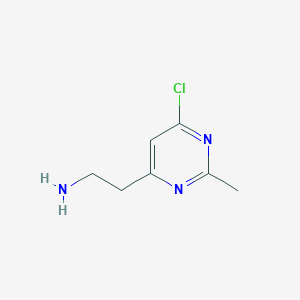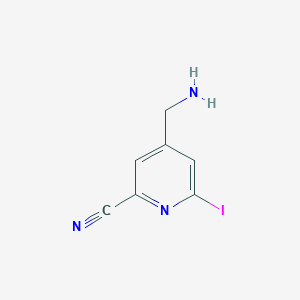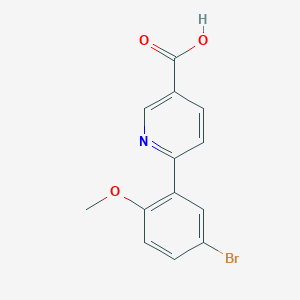
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, which is attached to the pyridine ring at the 6-position The carboxylic acid group is located at the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is tolerant of various functional groups. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(5-Hydroxy-2-methoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(2-Methoxyphenyl)pyridine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity for its target. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the methoxy group.
5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H10BrNO3 |
|---|---|
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
6-(5-bromo-2-methoxyphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Clave InChI |
DANIJASNGCOCMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


